An In-Depth Technical Guide to the Physical Properties of 3-(Ethoxymethyl)piperidine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 3-(Ethoxymethyl)piperidine Hydrochloride
Introduction
3-(Ethoxymethyl)piperidine hydrochloride is a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. As a hydrochloride salt, it exhibits physicochemical properties that are critical to its handling, formulation, and biological activity. This guide provides a comprehensive overview of its core physical properties, offering both established data and detailed, field-proven methodologies for their determination and validation. The protocols described herein are designed to establish a self-validating system for the characterization of this and similar fine chemical entities.
Core Compound Identification
A foundational aspect of any technical guide is the unambiguous identification of the subject compound.
| Identifier | Value | Source |
| Chemical Name | 3-(Ethoxymethyl)piperidine hydrochloride | N/A |
| CAS Number | 956324-36-0 | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [1] |
Physicochemical Properties: Data and Standardized Determination Protocols
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. For hydrochloride salts, this thermal event can sometimes be accompanied by decomposition.
Current Data: Not available in public literature.
Protocol for Determination using Differential Scanning Calorimetry (DSC):
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.[2]
-
Sample Preparation: Accurately weigh 2-5 mg of 3-(Ethoxymethyl)piperidine hydrochloride into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 250 °C).[3]
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak temperature should also be reported. A sharp melting peak is indicative of high purity.[4]
Causality behind Experimental Choices: A controlled heating rate of 10 °C/min is a standard practice that balances analytical speed with resolution.[3] The use of an inert atmosphere is crucial to prevent oxidation, which could introduce artifacts into the thermogram.
Boiling Point
As a salt, 3-(Ethoxymethyl)piperidine hydrochloride is expected to decompose at elevated temperatures rather than boil. Therefore, a traditional boiling point determination is not applicable. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Solubility Profile
The solubility of an active pharmaceutical ingredient is a key determinant of its bioavailability. For a hydrochloride salt, solubility is often pH-dependent.
Current Data: Not available in public literature.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[5]
-
Solvent Systems: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water. Also, include common organic solvents such as ethanol, methanol, and dichloromethane.
-
Sample Preparation: Add an excess amount of 3-(Ethoxymethyl)piperidine hydrochloride to a known volume of each solvent system in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Trustworthiness of the Protocol: This method ensures that a true equilibrium is reached, providing a thermodynamically relevant solubility value. Visual inspection for the presence of undissolved solid at the end of the experiment confirms that an excess of the compound was used.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is a cornerstone of chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[6]
Current Data: Detailed spectral data with peak assignments is not publicly available.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 3-(Ethoxymethyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[7]
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
-
Data Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the molecular structure.
Expected ¹H NMR Spectral Features:
-
Piperidine Ring Protons: A complex series of multiplets in the aliphatic region.
-
Ethoxymethyl Group Protons: A triplet for the methyl group, a quartet for the methylene group adjacent to the oxygen, and a doublet for the methylene group attached to the piperidine ring.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[8][9]
Current Data: Specific IR absorption data is not publicly available.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present.[10]
Expected IR Absorption Bands:
-
N-H Stretch: A broad band in the region of 3300-3000 cm⁻¹, characteristic of a secondary amine salt.
-
C-H Stretch: Sharp peaks in the 3000-2850 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1150-1085 cm⁻¹ region, indicative of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[11][12]
Current Data: Mass spectrometry data is not publicly available.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of 3-(Ethoxymethyl)piperidine hydrochloride in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Analysis: Acquire a full scan mass spectrum.
-
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺. The observed mass should correspond to the calculated exact mass of the free base of the compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Ethoxymethyl)piperidine hydrochloride is not widely available, data from closely related compounds, such as 3-(chloromethyl)pyridine hydrochloride, can provide guidance on safe handling procedures.[13]
-
Hazard Classification: Based on related structures, this compound should be handled as an irritant.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[13]
-
Storage: Store in a cool, dry place away from incompatible materials.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive physical characterization of 3-(Ethoxymethyl)piperidine hydrochloride.
Caption: Logical workflow for the physical characterization.
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